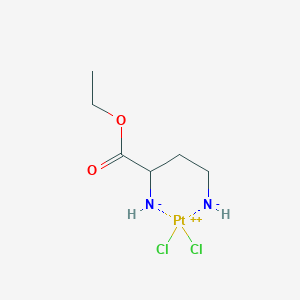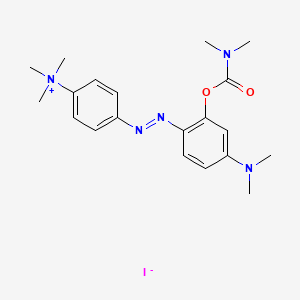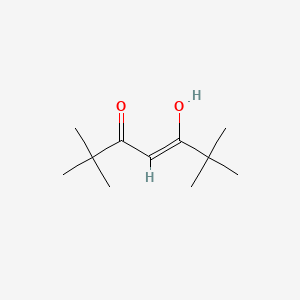
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one is an organic compound with a unique structure characterized by a hydroxyl group and a double bond in the Z-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of 2,2,6,6-tetramethyl-4-piperidone with formaldehyde, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 5-oxo-2,2,6,6-tetramethyl-4-hepten-3-one.
Reduction: Formation of 5-hydroxy-2,2,6,6-tetramethylheptane.
Substitution: Formation of 5-chloro-2,2,6,6-tetramethyl-4-hepten-3-one.
Applications De Recherche Scientifique
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4E)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one: Similar structure but with the double bond in the E-configuration.
2,2,6,6-Tetramethyl-4-heptanone: Lacks the double bond and hydroxyl group.
5-Hydroxy-2,2,6,6-tetramethylheptane: Saturated analog without the double bond.
Uniqueness
(4Z)-5-Hydroxy-2,2,6,6-tetramethyl-4-hepten-3-one is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its Z-configuration and hydroxyl group make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H20O2 |
|---|---|
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/C11H20O2/c1-10(2,3)8(12)7-9(13)11(4,5)6/h7,12H,1-6H3/b8-7- |
Clé InChI |
SOZFXLUMSLXZFW-FPLPWBNLSA-N |
SMILES isomérique |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)


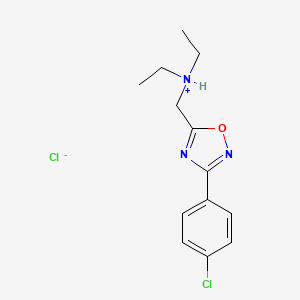

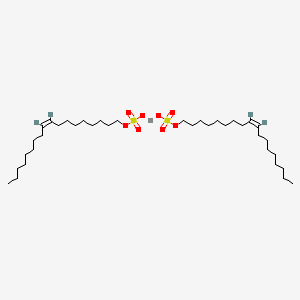
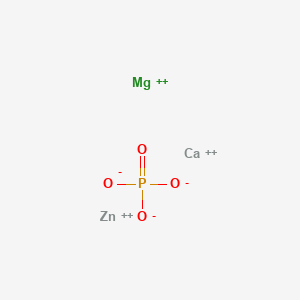
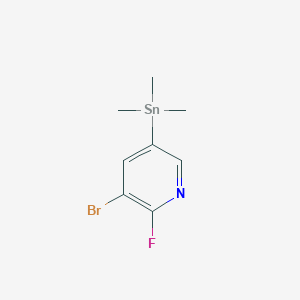

![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)

